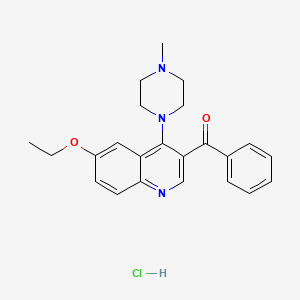

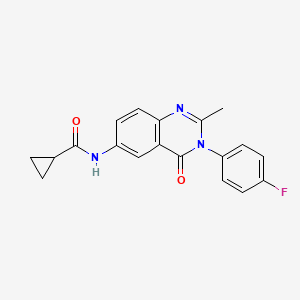

3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride” is a quinoline derivative. Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s often used as a building block in the synthesis of more complex compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

Fragment-Based Design of H4 Receptor-Ligands : The design and synthesis of new ligands targeting the human histamine H4 receptor have led to the discovery of potent compounds with significant anti-inflammatory properties in vivo. These findings are based on the exploration of structure-activity relationships (SAR) around quinoline scaffolds, showcasing the potential therapeutic applications of these compounds in inflammation-related diseases (Smits et al., 2008).

Synthesis of Furoquinolines : The synthesis and evaluation of furoquinolines, including derivatives of 3-benzoyl-4-hydroxyquinolines, have demonstrated notable anti-inflammatory and analgesic activities. This research highlights the chemical versatility of quinoline derivatives and their potential as leads for developing new anti-inflammatory agents (Sharada et al., 1987).

Short Syntheses of Quinoline Carboxylic Acids : Efficient methodologies for synthesizing quinoline carboxylic acid derivatives underscore the importance of these compounds in medicinal chemistry. The described syntheses involve condensation and cyclization reactions, essential for creating quinoline-based pharmacophores with potential biological activities (Chu & Claiborne, 1987).

Antimicrobial Activity of Quinazoline Derivatives : The synthesis of novel quinazoline derivatives starting from 2-ethoxy-4-hydrazinoquinazoline showcases their antimicrobial efficacy. Such research elucidates the role of quinoline derivatives in addressing bacterial infections, further expanding the utility of these compounds in therapeutic applications (El-Hashash et al., 2011).

Mécanisme D'action

Orientations Futures

The future research directions could involve studying the biological activity of this compound and developing synthetic methods for its preparation. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could have potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

[6-ethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2.ClH/c1-3-28-18-9-10-21-19(15-18)22(26-13-11-25(2)12-14-26)20(16-24-21)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSHOQAIFWWWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)

![N-[(1r,3r)-3-(3-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2818205.png)

![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2818211.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-3-carboxamide](/img/structure/B2818212.png)

![N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2818213.png)

![[1-Amino-3-(trimethylsilylmethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2818215.png)

![3-{1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3-methyl-1-(oxan-4-yl)urea](/img/structure/B2818217.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide](/img/structure/B2818227.png)